molecular formula C9H7BrF2 B13464526 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Cat. No.: B13464526
M. Wt: 233.05 g/mol
InChI Key: GRYXDOZCXDTUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a five-membered ring. This particular compound is characterized by the presence of bromine and two fluorine atoms attached to the indene structure, making it a halogenated derivative of indene. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.

Chemical Reactions Analysis

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene can be compared with other halogenated indenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

1-bromo-2,2-difluoro-1,3-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2

InChI Key

GRYXDOZCXDTUND-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C1(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.